2-Ethylhexyl hydrogen maleate 2-Ethylhexyl hydrogen maleate
Brand Name: Vulcanchem
CAS No.: 2370-71-0
VCID: VC7812243
InChI: InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/b9-8-
SMILES: CCCCC(CC)COC(=O)C=CC(=O)O
Molecular Formula: C12H20O4
Molecular Weight: 228.28 g/mol

2-Ethylhexyl hydrogen maleate

CAS No.: 2370-71-0

Cat. No.: VC7812243

Molecular Formula: C12H20O4

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylhexyl hydrogen maleate - 2370-71-0

Specification

CAS No. 2370-71-0
Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
IUPAC Name (Z)-4-octoxy-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/b9-8-
Standard InChI Key VTWGIDKXXZRLGH-HJWRWDBZSA-N
Isomeric SMILES CCCCCCCCOC(=O)/C=C\C(=O)O
SMILES CCCCC(CC)COC(=O)C=CC(=O)O
Canonical SMILES CCCCCCCCOC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Ethylhexyl hydrogen maleate is systematically named as (2-ethylhexyl) hydrogen (2Z)-but-2-enedioate, reflecting its cis-configuration at the double bond (Figure 1) . The molecule consists of a maleate backbone with one carboxylic acid group (COOH-\text{COOH}) and one ester group (COO2-\text{COO}-2-ethylhexyl). This asymmetry distinguishes it from its diester counterpart, bis(2-ethylhexyl) maleate, which lacks the free acid group .

Molecular Formula: C12H20O4\text{C}_{12}\text{H}_{20}\text{O}_{4}
Molecular Weight: 252.29 g/mol
IUPAC Name: (2-Ethylhexyl) hydrogen (2Z)-but-2-enedioate
InChI Key: InChI=1/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7-

Spectral and Analytical Data

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at:

  • 1720 cm1^{-1}: Ester carbonyl (C=O-\text{C=O})

  • 1690 cm1^{-1}: Carboxylic acid carbonyl (C=O-\text{C=O})

  • 1200–1300 cm1^{-1}: C–O stretching in the ester group .

Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) further confirm the structure, with distinct signals for the ethylene protons (δ=6.3ppm\delta = 6.3 \, \text{ppm}) and the 2-ethylhexyl chain .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via partial esterification of maleic anhydride with 2-ethylhexanol under controlled conditions . Key steps include:

  • Reaction Setup: Maleic anhydride and 2-ethylhexanol are combined in a molar ratio of 1:1.1–1.5 to favor monoester formation.

  • Catalysis: Acid catalysts (e.g., sulfuric acid) or heterogeneous catalysts (e.g., heteropolyacids) accelerate the reaction .

  • Temperature Control: Maintained at 80–120°C to prevent side reactions like diester formation .

Representative Reaction:

Maleic anhydride+2-EthylhexanolH+2-Ethylhexyl hydrogen maleate+H2O\text{Maleic anhydride} + \text{2-Ethylhexanol} \xrightarrow{\text{H}^+} \text{2-Ethylhexyl hydrogen maleate} + \text{H}_2\text{O}

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. For example, a patented method uses titanium-doped heteropolyacid catalysts (H4[Ti(H2O)TiW11O39]7H2O\text{H}_4[\text{Ti}(\text{H}_2\text{O})\text{TiW}_{11}\text{O}_{39}] \cdot 7\text{H}_2\text{O}) to achieve >95% conversion with minimal byproducts . Post-synthesis, toluene is distilled off, and the product is purified via vacuum distillation .

Physicochemical Properties

Physical Properties

PropertyValueSource
AppearanceClear, colorless to pale yellow liquid
Density (20°C)1.02 g/cm3^3
Boiling Point210–215°C (dec.)
Solubility in Water0.15 g/L (20°C)
Solubility in OrganicsMiscible with ethanol, acetone
Flash Point145°C

Chemical Stability

  • Thermal Stability: Decomposes above 200°C, releasing maleic anhydride and 2-ethylhexanol .

  • Hydrolysis: Susceptible to acidic/basic hydrolysis, regenerating maleic acid.

  • Isomerization: Under heat or light, the cis-configuration may isomerize to trans (fumarate) .

Applications in Industry and Research

Polymer Science

As a reactive monomer, 2-ethylhexyl hydrogen maleate enhances the flexibility of acrylic and vinyl polymers. Copolymerizing it with styrene or methyl methacrylate improves glass transition temperatures (TgT_g) and adhesion properties in paints and adhesives .

Surfactant Intermediate

The compound is a precursor to dioctyl sulfosuccinate (DOSS), a surfactant used in laxatives and oil-spill dispersants. Sulfonation of the free carboxylic acid group introduces sulfonic acid functionality, critical for micelle formation .

Plasticizers and Coatings

In polyvinyl chloride (PVC) formulations, it acts as a secondary plasticizer, reducing brittleness without migrating to the surface . Its low volatility (<0.01 mmHg at 25°C) ensures long-term stability in automotive coatings .

Recent Research and Innovations

Catalytic Advancements

Recent studies highlight enzyme-catalyzed esterification using lipases (e.g., Candida antarctica Lipase B) for greener synthesis, achieving 90% yield under mild conditions .

Biomedical Applications

Preliminary research explores its use in drug delivery systems, where its amphiphilic nature stabilizes nanoparticle formulations .

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